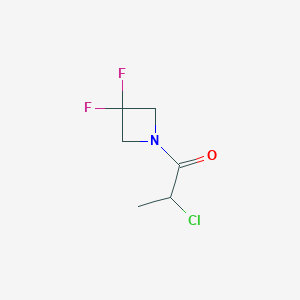
2-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one, or 2CP, is an organic compound belonging to the class of azetidinones. It is a colorless liquid with a molecular weight of 225.09 g/mol. 2CP is a versatile building block for the synthesis of numerous compounds, and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
2CP has been used in a variety of scientific research applications. One example is its use in the synthesis of β-lactam antibiotics. 2CP has also been used as a reactant in the synthesis of other compounds, such as azetidine-2-carboxylic acid derivatives, which have potential applications in the treatment of Alzheimer’s disease. 2CP has also been used in the synthesis of aryl-substituted azetidinones, which have potential applications in the treatment of cancer.
Mecanismo De Acción
2CP is an organic compound that acts as an inhibitor of enzymes. It binds to the active site of enzymes, preventing them from catalyzing reactions. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the enzyme targeted.
Biochemical and Physiological Effects
The inhibition of enzyme activity by 2CP can lead to a variety of biochemical and physiological effects. For example, 2CP has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, such as increased alertness and improved memory. 2CP has also been shown to inhibit the enzyme aromatase, which is involved in the synthesis of the hormone estrogen. The inhibition of this enzyme can lead to a decrease in estrogen levels, which can have a variety of effects on the body, such as reduced risk of breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2CP has several advantages for laboratory experiments. It is a colorless liquid, which makes it easy to handle and store. It is also relatively inexpensive, making it a cost-effective option for research. Additionally, 2CP is a versatile building block for the synthesis of numerous compounds, which makes it a useful tool for a variety of scientific research applications.
However, there are some limitations to using 2CP in laboratory experiments. 2CP is a highly reactive compound and can be hazardous if not handled properly. It is also volatile, so it must be stored in a well-ventilated area. Additionally, 2CP can react with other compounds, so it must be stored away from other chemicals.
Direcciones Futuras
There are numerous potential future directions for research involving 2CP. One potential direction is the development of new compounds based on the 2CP structure. These compounds could be used as therapeutic agents for the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, further research could be done to explore the potential applications of 2CP in the synthesis of other compounds, such as aryl-substituted azetidinones. Finally, further research could be done to explore the potential biochemical and physiological effects of 2CP, such as its effects on the levels of neurotransmitters and hormones.
Propiedades
IUPAC Name |
2-chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO/c1-4(7)5(11)10-2-6(8,9)3-10/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYTWFNKJUVYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)

![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1489129.png)


![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)
